2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16FNO2S and its molecular weight is 293.36. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities
Research has highlighted the potential of certain alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with "2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide," in exhibiting anticonvulsant activities. These compounds have been shown to provide protection against maximal electroshock-induced seizures in mice, with efficacy comparable to phenytoin, a well-known anticonvulsant medication. This indicates the compound's potential application in the development of new anticonvulsant therapies (Kohn et al., 1993).
Polymer Chemistry
In polymer chemistry, novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones with substituted phenyl side groups have been developed. These polymers, synthesized from monomers that bear resemblance to the structure of "this compound," exhibit electroactive properties and potential applications in electronic devices due to their ability to undergo repeated oxidation and reduction cycles without significant loss of activity (Baldwin et al., 2008).
Efficient Synthesis Methods
The efficient synthesis of acetamide derivatives related to "this compound" has been demonstrated. This includes a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, showcasing a straightforward, environmentally friendly protocol with good yields. Such methods enhance the accessibility of these compounds for further research and potential applications (Raju et al., 2022).
Photoreaction Studies
Studies on the photoreaction behaviors of drugs like flutamide, which structurally relate to the compound of interest, reveal different photoreactions in various solvents. Understanding these reactions is crucial for developing pharmaceuticals with improved stability and efficacy under light exposure, suggesting a research avenue for analogs of "this compound" (Watanabe et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of compounds featuring substituted thiophenes provides insights into the molecular configurations and potential interactions of analogs like "this compound." Such studies are foundational for the rational design of new materials and pharmaceuticals with desired properties (Nagaraju et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11(9-13-3-2-8-19-13)17-15(18)10-20-14-6-4-12(16)5-7-14/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYTTNBSWSWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.